molecular formula C9H14O3 B2929169 (1S,5S)-6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid CAS No. 2228022-16-8

(1S,5S)-6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid

Cat. No.: B2929169
CAS No.: 2228022-16-8
M. Wt: 170.208
InChI Key: ZYUSJOFZLGFEMK-DNBGNTRDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1S,5S)-6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid” is a chemical compound with the CAS Number: 2228022-16-8 . It is offered by several suppliers for research and development purposes .


Molecular Structure Analysis

The molecular formula of this compound is C9H14O3 . The InChI Code is 1S/C9H14O3/c1-12-8-4-5-2-6 (9 (10)11)3-7 (5)8/h5-8H,2-4H2,1H3, (H,10,11)/t5-,6?,7-,8?/m0/s1 .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 170.21 . It is available in oil form . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Structural Insights

  • Synthesis Techniques : Innovative synthetic approaches have been developed for related bicyclic compounds, showcasing techniques for achieving specific stereochemistry. For example, the synthesis and stereostructure of 3-amino-5- and -6-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid diastereomers were explored, demonstrating the versatility of bicyclic frameworks in stereochemical manipulation through 1,3-oxazine or γ-lactone intermediates (Palkó et al., 2005).

  • Conformational Analysis : Research into the conformational properties of bicyclic amino acids, such as the study on a norbornane skeleton, reveals insights into molecular conformations that could inform the design of conformationally restricted analogues for therapeutic purposes (Buñuel et al., 1997).

Applications in Peptide Engineering and Drug Design

  • Peptidomimetic Drug Design : The scalable synthesis of 3,5-methanonipecotic acid, a conformationally constrained nonchiral β-amino acid, showcases its potential utility in peptide engineering and peptidomimetic drug design. This approach leverages the structural rigidity of bicyclic compounds to modulate biological activity and improve pharmacokinetic properties (Tymtsunik et al., 2013).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Properties

IUPAC Name

(1S,5S)-6-methoxybicyclo[3.2.0]heptane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-12-8-4-5-2-6(9(10)11)3-7(5)8/h5-8H,2-4H2,1H3,(H,10,11)/t5-,6?,7-,8?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUSJOFZLGFEMK-DNBGNTRDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2C1CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1C[C@H]2[C@@H]1CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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